2-Bromo-3-(trifluoromethyl)pyridine

Descripción

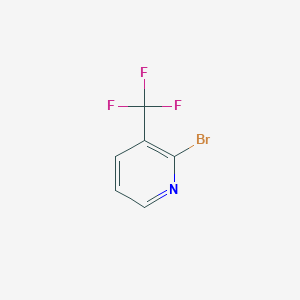

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3N/c7-5-4(6(8,9)10)2-1-3-11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGSIPQYQUVVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409349 | |

| Record name | 2-bromo-3-trifluoromethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-82-0 | |

| Record name | 2-bromo-3-trifluoromethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 2-Bromo-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Bromo-3-(trifluoromethyl)pyridine. It also details its significance as a key building block in medicinal chemistry, supported by a plausible synthetic protocol and an illustrative synthetic application.

Core Properties and Safety Data

This compound is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its trifluoromethyl group significantly influences its chemical reactivity and the biological activity of its derivatives.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 175205-82-0 | [1][2] |

| Molecular Formula | C₆H₃BrF₃N | [1][3] |

| Molecular Weight | 225.99 g/mol | [1] |

| Appearance | White to light yellow or brown solid, crystals, or powder | [1] |

| Melting Point | 37-43 °C | [1] |

| Boiling Point | 165 °C at 23 mmHg | |

| SMILES String | FC(F)(F)c1cccnc1Br | [2] |

| InChI Key | OFGSIPQYQUVVPL-UHFFFAOYSA-N | [1] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Hazard Classifications:

-

Acute Toxicity, Oral

-

Skin Irritation

-

Serious Eye Damage

-

Specific Target Organ Toxicity (Single Exposure)

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A single, sharp resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C-H, C=C, and C-N stretching vibrations of the pyridine ring. Additionally, strong absorption bands corresponding to the C-F stretching of the trifluoromethyl group and the C-Br stretching will be present.

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Fragmentation patterns will likely involve the loss of bromine, fluorine, and the trifluoromethyl group.

Synthesis and Reactivity

Trifluoromethyl-substituted pyridines are important synthons in medicinal chemistry. Their preparation often involves multi-step synthetic sequences.

Plausible Synthetic Protocol

A potential synthetic route could involve the following key transformations:

-

Nitration: Introduction of a nitro group onto a suitable pyridine precursor.

-

Substitution: Replacement of a labile group (e.g., a chloro group) with a trifluoromethyl group, or building the trifluoromethylpyridine core from an appropriate precursor.

-

Reduction: Conversion of the nitro group to an amino group.

-

Sandmeyer Reaction: Diazotization of the amino group followed by bromination to install the bromine atom at the desired position.

Illustrative Experimental Steps (based on the synthesis of a related compound[4]):

-

Step 1: Amination. A solution of a suitable chloro-nitropyridine derivative in an organic solvent would be reacted with an amine source.

-

Step 2: Reduction. The resulting nitro compound would be reduced to the corresponding amine, for example, using a reducing agent like iron in acetic acid or catalytic hydrogenation.

-

Step 3: Diazotization and Bromination. The synthesized aminopyridine would be treated with a diazotizing agent (e.g., sodium nitrite in an acidic medium) at low temperatures, followed by the addition of a bromine source like copper(I) bromide to yield the final product.

Each step would require careful control of reaction conditions (temperature, solvent, stoichiometry) and purification of the intermediates, typically by chromatography or recrystallization.

Chemical Reactivity and Synthetic Applications

The bromine atom at the 2-position of this compound is susceptible to displacement and can participate in various cross-coupling reactions, making it a valuable handle for introducing molecular diversity.

Key Reactions:

-

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters to form C-C bonds, allowing for the introduction of aryl or heteroaryl substituents.[5]

-

Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to form C-C triple bonds.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, enabling the synthesis of substituted aminopyridines.[6]

These reactions are fundamental in modern drug discovery for the construction of complex molecular scaffolds.

Application in Drug Development

This compound is a key building block for the synthesis of biologically active molecules. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of drug candidates.

Exemplary Synthetic Workflow: Synthesis of a Hypothetical Kinase Inhibitor Core

The following diagram illustrates a potential synthetic workflow where this compound is utilized to synthesize a core structure found in many kinase inhibitors. This workflow demonstrates the strategic use of palladium-catalyzed cross-coupling reactions.

Caption: Synthetic workflow for a hypothetical kinase inhibitor core.

This diagram illustrates a two-step sequence starting with a Suzuki coupling to introduce an aryl group, followed by a Buchwald-Hartwig amination at a different position (assuming a second reactive site on the aryl group introduced) to complete the core structure. This highlights the modularity that this compound offers in constructing complex molecules.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. Its well-defined reactivity in cross-coupling reactions, combined with the often-beneficial effects of the trifluoromethyl group on the properties of the final compounds, makes it an important tool for medicinal chemists. This guide provides a foundational understanding of its properties and synthetic utility to aid researchers in its effective application.

References

- 1. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound [synhet.com]

- 3. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 4. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Bromo-3-(trifluoromethyl)pyridine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-3-(trifluoromethyl)pyridine, a key building block in medicinal chemistry and material science.

Core Physicochemical Data

The fundamental molecular and physical properties of this compound are summarized in the table below. This data is essential for reaction planning, analytical method development, and computational modeling.

| Property | Value | Reference |

| Molecular Formula | C₆H₃BrF₃N | [1] |

| Molecular Weight | 225.99 g/mol | [1] |

| CAS Number | 175205-82-0 | [2] |

| Appearance | White crystals, powder, or fused solid | [3] |

| Melting Point | 37-41 °C | |

| SMILES String | FC(F)(F)c1c(Br)nccc1 | [2] |

| InChI Key | OFGSIPQYQUVVPL-UHFFFAOYSA-N |

Chemical Structure

The logical relationship and connectivity of the atoms within the this compound molecule are depicted in the following diagram.

Caption: Molecular structure of this compound.

Note on Experimental Protocols and Signaling Pathways:

As of the latest data retrieval, detailed, publicly available experimental protocols specifically utilizing this compound are not indexed in common chemical databases. This compound is primarily documented as a synthetic intermediate. Information regarding its direct involvement in specific biological signaling pathways is also not available. Researchers are advised to consult proprietary reaction databases or the primary literature for specific applications and methodologies.

References

Spectroscopic Data for 2-Bromo-3-(trifluoromethyl)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-3-(trifluoromethyl)pyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details the available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for compound identification, characterization, and quality control.

Introduction

This compound, with the chemical formula C₆H₃BrF₃N and a molecular weight of 225.99 g/mol , is a substituted pyridine derivative. Its structural features, including the bromine atom and the trifluoromethyl group, impart unique chemical properties that are leveraged in the development of novel bioactive molecules. Accurate and detailed spectroscopic data is paramount for confirming the identity and purity of this compound in research and manufacturing settings.

Spectroscopic Data Summary

While a complete, publicly available dataset is not consolidated in a single source, the following tables summarize the expected and reported spectroscopic characteristics for this compound. This information has been compiled from various sources, including chemical supplier technical data and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide distinct signals corresponding to the different nuclei in the molecule.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.9 - 8.1 | dd | J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5 |

| H-5 | 7.3 - 7.5 | dd | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 4.5 |

| H-6 | 8.5 - 8.7 | dd | J(H6-H5) ≈ 4.5, J(H6-H4) ≈ 1.5 |

Note: Predicted values are based on the analysis of related pyridine derivatives and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) |

| C-2 | 140 - 142 | q | ²J(C-F) ≈ 35 |

| C-3 | 130 - 132 | q | ¹J(C-F) ≈ 275 |

| C-4 | 138 - 140 | s | |

| C-5 | 122 - 124 | s | |

| C-6 | 150 - 152 | s | |

| CF₃ | 120 - 123 | q | ¹J(C-F) ≈ 275 |

Note: Predicted values are based on the analysis of related pyridine derivatives and general principles of NMR spectroscopy. The trifluoromethyl group will appear as a quartet in the proton-decoupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.

Table 3: Predicted ¹⁹F NMR Spectral Data

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity |

| CF₃ | -60 to -65 | s |

Note: The chemical shift is relative to a standard (e.g., CFCl₃). The trifluoromethyl group is expected to appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the pyridine ring and the C-F bonds of the trifluoromethyl group.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 1600 - 1450 | C=C and C=N stretching (pyridine ring) | Medium to Strong |

| 1300 - 1100 | C-F stretching (CF₃) | Strong |

| 800 - 700 | C-H out-of-plane bending | Strong |

| Below 700 | C-Br stretch | Medium |

Note: SpectraBase contains FTIR and Raman spectra for this compound, which can be accessed for a detailed peak analysis.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Table 5: Expected Mass Spectrometry Data

| m/z | Ion | Comments |

| 225/227 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for one bromine atom. |

| 206/208 | [M-F]⁺ | Loss of a fluorine atom. |

| 146 | [M-Br]⁺ | Loss of a bromine atom. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation. |

Experimental Protocols

Standard experimental protocols for obtaining the spectroscopic data are outlined below. These are general procedures and may be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Use a proton-decoupled pulse sequence (e.g., PENDANT, DEPT) to simplify the spectrum and aid in the assignment of carbon types.

-

¹⁹F NMR: Use a standard pulse sequence with proton decoupling.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid):

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Thin Film: Dissolve a small amount of the solid in a volatile solvent, deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

Commercial Sourcing and Technical Applications of 2-Bromo-3-(trifluoromethyl)pyridine (97% Purity)

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

2-Bromo-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic and steric properties, conferred by the bromine atom and the trifluoromethyl group, make it a valuable building block in the synthesis of complex organic molecules. This technical guide provides an overview of commercial suppliers for this compound at 97% purity, its key physicochemical properties, and its applications in synthetic chemistry, particularly in the realm of drug discovery.

Commercial Availability

A number of chemical suppliers offer this compound with a purity of 97% or greater. The availability and product specifications from several key suppliers are summarized below. Researchers are advised to request certificates of analysis for lot-specific data.

Supplier and Product Overview

| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Additional Notes |

| Sigma-Aldrich | This compound | 175205-82-0 | 97% | C₆H₃BrF₃N | 225.99 | Solid | Melting point: 37-41 °C.[1] |

| SynHet | This compound | 175205-82-0 | >99% or 95% | C₆H₃BrF₃N | - | - | Offered as a pharmaceutical intermediate.[2] |

| TCI Chemicals | This compound | 175205-82-0 | >98.0% (GC) | C₆H₃BrF₃N | 226.00 | Solid | Stored at room temperature. |

| Matrix Scientific | This compound | 175205-82-0 | - | C₆H₃BrF₃N | 226.00 | Solid | Melting point: 37-39°C.[3] |

| Thermo Scientific | This compound | 175205-82-0 | 98% | - | - | - | - |

Physicochemical Properties and Safety Data

A comprehensive understanding of the physicochemical properties and safety information is crucial for the handling and application of this compound.

Key Properties and Safety Classifications

| Property | Value | Source |

| CAS Number | 175205-82-0 | [1] |

| Molecular Formula | C₆H₃BrF₃N | [1] |

| Molecular Weight | 225.99 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 37-41 °C | [1] |

| Signal Word | Danger | [1] |

| Hazard Classifications | Acute Toxicity (Oral), Eye Damage, Flammable Solid, Skin Irritation, Specific Target Organ Toxicity (Single Exposure) | [1] |

| Target Organs | Respiratory system | [1] |

Applications in Synthetic Chemistry

Trifluoromethylated pyridines are a class of compounds that have seen a rapid and consistent increase in research and development activity.[4] They serve as key structural motifs in a variety of active agrochemical and pharmaceutical ingredients.[4][5][6] this compound, in particular, is utilized as a versatile intermediate in the synthesis of more complex molecules. The bromine atom provides a reactive handle for various cross-coupling reactions, while the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of the final compound.[7]

While specific, detailed experimental protocols for this exact starting material are proprietary or found within specific patents, a general workflow for its use in drug discovery can be conceptualized.

Quality Control and Analytical Methods

Suppliers of high-purity chemical reagents employ a range of analytical techniques to ensure product quality and provide accurate specifications. A typical workflow for the quality control of a chemical intermediate like this compound is outlined below.

Experimental Protocols for Quality Assurance

While specific instrumental parameters will vary, the general methodologies for common analytical techniques are as follows:

-

Gas Chromatography (GC): Used to determine the purity of the compound. A sample is vaporized and injected into a chromatographic column. The components are separated based on their boiling points and interactions with the stationary phase. The area under the peak in the resulting chromatogram is proportional to the concentration of the component.

-

Liquid Chromatography-Mass Spectrometry (LCMS): This technique separates the components of a mixture by liquid chromatography and then uses a mass spectrometer to identify them. It is a powerful tool for both qualitative and quantitative analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure of a molecule. ¹H and ¹³C NMR are commonly used to confirm the identity and structural integrity of the compound.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Conclusion

This compound is a commercially available and highly valuable building block for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its utility is derived from the strategic placement of a reactive bromine atom and a bioactivity-enhancing trifluoromethyl group on the pyridine scaffold. Researchers and drug development professionals can source this compound from a variety of suppliers, and a thorough understanding of its properties and the quality control measures employed by these suppliers is essential for its effective application in research and development.

References

- 1. 2-溴-3-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound [synhet.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jelsciences.com [jelsciences.com]

reactivity of the bromine atom in 2-Bromo-3-(trifluoromethyl)pyridine

An In-depth Technical Guide on the Reactivity of the Bromine Atom in 2-Bromo-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pivotal heterocyclic building block in the fields of pharmaceutical and agrochemical research. Its utility stems from the unique electronic properties conferred by the pyridine nitrogen and the potent electron-withdrawing trifluoromethyl (-CF₃) group. These features render the C-Br bond at the 2-position highly susceptible to a variety of chemical transformations, making it a versatile precursor for the synthesis of complex, biologically active molecules. The trifluoromethyl group, in particular, is known to enhance key drug-like properties such as metabolic stability and lipophilicity.[1]

This technical guide provides a comprehensive overview of the . It details the methodologies for key transformations, presents quantitative data from relevant studies, and visualizes the underlying reaction mechanisms and workflows.

The Electronic Landscape and Reactivity

The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring. This is a result of the combined inductive effects of the electronegative nitrogen atom and the strongly electron-withdrawing -CF₃ group at the C3 position.[1][2] This electronic arrangement significantly activates the C2 position, where the bromine atom is located, towards two main classes of reactions:

-

Oxidative Addition in Cross-Coupling Reactions: The electron-deficient C-Br bond readily undergoes oxidative addition to low-valent transition metal catalysts, primarily Palladium(0), initiating a wide range of powerful cross-coupling reactions. The bromine atom at the C2 position, being adjacent to both the ring nitrogen and the -CF₃ group, is particularly activated for this process compared to halogens at other positions.[3]

-

Nucleophilic Aromatic Substitution (SNAr): The depleted electron density on the pyridine ring allows for direct attack by nucleophiles, leading to the displacement of the bromide ion.

This guide will focus on the most synthetically useful transformations: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling, and Cyanation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between the pyridine core and various aryl, heteroaryl, or alkyl groups via an organoboron reagent.

Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data

While direct studies on this compound are not extensively documented in single sources, data from analogous substrates, such as dihalogenated and trifluoromethyl-substituted pyridines, provide a predictive framework for catalyst and condition selection.[4]

| Catalyst / Ligand | Boronic Acid/Ester | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | ~90 | Analogous Reactions[5][6] |

| Pd(dppf)Cl₂ | 4-Methoxyphenylboronic acid | K₂CO₃ | Dioxane | 100 | High | Analogous Reactions[4] |

| Pd₂(dba)₃ / SPhos | Heteroarylboronic esters | K₃PO₄ | Toluene | 110 | >85 | Analogous Reactions[6] |

Experimental Protocol (Representative)

This protocol is adapted from general procedures for Suzuki-Miyaura couplings on electron-deficient heteroaryl bromides.[6][7]

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), and a base such as K₂CO₃ (2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 eq.).

-

Solvent Addition: Add a degassed solvent mixture, typically Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio).

-

Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of substituted anilines and related compounds from aryl halides.[8][9]

Catalytic Cycle

The mechanism is similar to the Suzuki coupling, involving oxidative addition, but is followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.[10]

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Quantitative Data

The choice of ligand and base is critical for successful Buchwald-Hartwig amination. Sterically hindered phosphine ligands are often employed.

| Catalyst / Ligand | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ / XPhos | Morpholine | NaOt-Bu | Toluene | 100 | High | General Method[9][10] |

| Pd(OAc)₂ / BINAP | Aniline | Cs₂CO₃ | Dioxane | 110 | Good-High | General Method[10] |

| [CyPF-tBu)PdCl₂] | Primary Alkylamines | K₃PO₄ | t-Amyl alcohol | 100 | >90 | Heteroaryl Amination[9] |

Experimental Protocol (Representative)

This protocol is based on established methods for the amination of heteroaryl halides.[9][11]

-

Setup: In a glovebox, charge an oven-dried vial with a stir bar, the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq.), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.4 eq.).

-

Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene).

-

Reaction: Seal the vial and heat the mixture in a pre-heated oil bath at 100-110 °C with stirring for the required time (typically 4-24 hours), monitoring by LC-MS.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify by flash chromatography to obtain the aminated product.

Sonogashira Coupling

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, linking the pyridine ring to a terminal alkyne. This reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.[12]

Catalytic Cycle

The reaction involves two interconnected catalytic cycles. The palladium cycle is responsible for the C-Br bond activation, while the copper cycle generates the reactive copper(I) acetylide intermediate.

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Quantitative Data

Excellent data is available for the Sonogashira coupling of the closely related 2-amino-3-bromopyridine, providing a reliable starting point for optimization.[13][14]

| Catalyst / Additive | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd(CF₃COO)₂ / PPh₃ / CuI | Phenylacetylene | Et₃N | DMF | 100 | 3 | 92 | [14] |

| PdCl₂(PPh₃)₂ / CuI | 1-Heptyne | i-Pr₂NH | THF | 65 | 6 | High | General Method[12] |

| [DTBNpP]Pd(crotyl)Cl (Copper-free) | 3-Ethynylpyridine | TMP | ACN | rt | 2 | >95 | Copper-Free Method[15] |

Experimental Protocol

This protocol is adapted from the optimized conditions reported for 2-amino-3-bromopyridines.[14]

-

Setup: To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

-

Solvent and Stirring: Add 2.0 mL of DMF and stir the mixture for 30 minutes at room temperature.

-

Reagent Addition: Add this compound (1.0 eq.), the terminal alkyne (1.2 eq.), and Et₃N (2.0 eq.).

-

Reaction: Heat the reaction mixture at 100 °C for 3 hours, monitoring the reaction by TLC.

-

Work-up: After cooling, pour the mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the solvent under vacuum and purify the residue by silica gel column chromatography to afford the 2-alkynyl-3-(trifluoromethyl)pyridine product.

Cyanation

The introduction of a nitrile group is a valuable transformation, as nitriles are precursors to amines, carboxylic acids, and amides. The cyanation of this compound can be achieved through classical methods using copper cyanide or modern palladium-catalyzed approaches.

Reaction Schemes and Conditions

A. Rosenmund-von Braun Reaction (Copper-mediated)

This method involves the reaction with a copper(I) cyanide salt, typically in a high-boiling polar aprotic solvent. A patent describes a similar transformation from a 2-bromo analogue to a 2-cyano pyridine using cuprous cyanide in DMF at 120 °C.[16][17]

B. Palladium-Catalyzed Cyanation

Modern methods utilize palladium catalysts with less toxic cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]).[18]

Caption: General experimental workflow for the cyanation reaction.

Quantitative Data

A highly relevant patent provides a high-yielding protocol for a closely related substrate.[19]

| Method | Cyanide Source | Catalyst / Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Palladium-catalyzed | K₄[Fe(CN)₆] | Pd(OAc)₂ / dppf | Na₂CO₃ | DMF | Reflux (~153) | 20 | 95 | [19] |

| Copper-mediated | CuCN | None | None | DMF | 120 | - | Good | [16][17] |

Experimental Protocol (Palladium-Catalyzed)

This protocol is based on the cyanation of 2-bromo-3-trifluoromethyl-5-nitropyridine.[19]

-

Setup: In a reaction flask, add sodium carbonate (1.5 eq.), palladium acetate (0.001 eq.), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.002 eq.).

-

Solvent and Reagents: Add DMF and stir. Add this compound (1.0 eq.) followed by potassium ferrocyanide (K₄[Fe(CN)₆]) (0.3 eq.).

-

Reaction: Protect the reaction with a nitrogen atmosphere and heat to reflux for approximately 20 hours.

-

Work-up: After the reaction is complete, cool and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or n-hexane).

-

Purification: Wash the combined organic layers with brine, dry over a drying agent, and remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.

Conclusion

The bromine atom at the C2 position of this compound serves as a versatile handle for a multitude of high-yield chemical transformations. The strong electron-withdrawing nature of the adjacent trifluoromethyl group and the ring nitrogen activates the C-Br bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as for cyanation reactions. The detailed protocols and quantitative data provided in this guide underscore its significance as a key intermediate, offering drug development professionals and research scientists a reliable and efficient pathway to novel and complex pyridine-based molecules.

References

- 1. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]

- 2. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 14. scirp.org [scirp.org]

- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 17. WO2001017970A1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 18. Carbon-trifluoromethyl bond forming reactions and palladium-catalyzed cyanation of (hetero)aryl halides [dspace.mit.edu]

- 19. Preparation method of 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-cyano - Eureka | Patsnap [eureka.patsnap.com]

The Ascendant Role of Substituted Trifluoromethylpyridines in Modern Research: A Technical Guide

Abstract

Substituted trifluoromethylpyridines have emerged as a cornerstone scaffold in contemporary chemical research, demonstrating remarkable versatility and significant potential across a spectrum of applications. The strategic incorporation of the trifluoromethyl group onto the pyridine ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This in-depth technical guide elucidates the expanding research applications of this privileged structural motif, with a particular focus on medicinal chemistry, agrochemical development, and materials science. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate further exploration and innovation in the field.

Introduction: The Physicochemical Advantages of the Trifluoromethylpyridine Moiety

The trifluoromethyl (-CF3) group, owing to its high electronegativity and steric bulk, acts as a powerful modulator of molecular properties.[3] When appended to a pyridine ring, a common pharmacophore in its own right, the resulting trifluoromethylpyridine structure boasts several advantageous characteristics that are highly sought after in the design of bioactive molecules and functional materials:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the -CF3 group resistant to metabolic degradation, which can lead to an extended half-life of drug candidates in vivo.[2]

-

Increased Lipophilicity: The introduction of a trifluoromethyl group generally increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes.[1]

-

Modulation of Basicity: The electron-withdrawing nature of the -CF3 group reduces the basicity of the pyridine nitrogen, which can be crucial for optimizing interactions with biological targets and fine-tuning pharmacokinetic profiles.

-

Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.[1]

These attributes have propelled the investigation of substituted trifluoromethylpyridines into a multitude of research domains.

Applications in Medicinal Chemistry

The trifluoromethylpyridine scaffold is a prominent feature in a growing number of approved pharmaceuticals and clinical candidates.[4] Its utility spans a wide range of therapeutic areas, including oncology, infectious diseases, and immunology.

Anticancer Activity

Substituted trifluoromethylpyridines have shown significant promise as anticancer agents, with several derivatives exhibiting potent inhibitory activity against various cancer cell lines.

Table 1: Anticancer Activity of Substituted Trifluoromethylpyridine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3b | C32 (Amelanotic Melanoma) | 24.4 | [5] |

| A375 (Melanotic Melanoma) | 25.4 | [5] | |

| 9u | A549 (Lung Carcinoma) | 0.35 | [6] |

| MCF-7 (Breast Adenocarcinoma) | 3.24 | [6] | |

| PC-3 (Prostate Cancer) | 5.12 | [6] | |

| PQR309 | PI3Kα (Kinase Assay) | 0.033 | [7] |

| mTOR (Kinase Assay) | 0.089 | [7] | |

| 30 | FLT3-WT (Kinase Assay) | ≤ 0.025 | [8] |

| CHK1 (Kinase Assay) | ≤ 0.025 | [8] |

IC50: Half-maximal inhibitory concentration.

Antibacterial and Antifungal Activity

The unique properties of trifluoromethylpyridines have also been leveraged in the development of novel antimicrobial agents, with some compounds demonstrating potent activity against drug-resistant bacterial and fungal strains.

Table 2: Antimicrobial Activity of Substituted Trifluoromethylpyridine Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Fluorinated Pyridine Nucleoside 4 | Staphylococcus aureus | 1.3-4.9 | [9] |

| Fluorinated Pyridine Nucleoside 5 | Bacillus infantis | 1.3-4.9 | [9] |

| Fluorinated Pyridine Nucleoside 6 | Escherichia coli | 1.3-4.9 | [9] |

| Fluorinated Pyridine Nucleoside 7 | Stenotrophomonas maltophilia | 1.3-4.9 | [9] |

| Pyrazole Derivative 13 | Methicillin-resistant S. aureus (MRSA) | 3.12 | [10] |

| Pyrazole Derivative 18 | S. aureus | 0.78 | [10] |

| Chalcone Derivative A3 | Proteus vulgaris | 101 µM | [11] |

| Chalcone Derivative B3 | Candida albicans | <95 µM | [11] |

MIC: Minimum Inhibitory Concentration.

Agrochemical Applications

The agrochemical industry has extensively utilized the trifluoromethylpyridine scaffold to develop a wide array of highly effective and selective pesticides.[12]

Herbicides, Fungicides, and Insecticides

Derivatives of trifluoromethylpyridine are found in numerous commercialized herbicides, fungicides, and insecticides, where the trifluoromethyl group contributes to their enhanced potency and stability in the field.[12]

Emerging Applications in Materials Science

While the biological applications of trifluoromethylpyridines are well-established, their utility in materials science is a rapidly emerging field. The unique electronic and photophysical properties imparted by the trifluoromethyl group make these compounds attractive building blocks for advanced organic materials.

Organic Electronics

Trifluoromethylpyridine-containing polymers are being investigated for their potential use in organic light-emitting diodes (OLEDs) and other organic electronic devices. The incorporation of the -CF3 group can influence the polymer's solubility, thermal stability, and fluorescence properties. For instance, pyridine-grafted copolymers of acrylic acid and styrene derivatives have been synthesized and shown to emit strong blue fluorescence, suggesting their potential application in optoelectronic devices.[13] The absorption wavelength (λabs,max) for these copolymers was observed between 335 and 340 nm, with a strong, broad emission band between 300 to 550 nm (maximum at 538 nm) under excitation at 293 nm.[13]

Experimental Protocols

Synthesis of Substituted Trifluoromethylpyridines

The synthesis of substituted trifluoromethylpyridines can be achieved through various methods, with the choice of route often depending on the desired substitution pattern and the availability of starting materials. A common strategy involves the construction of the trifluoromethylpyridine core followed by further functionalization.

General Procedure for the Synthesis of 7-oxo-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives (2a-e):

A mixture of the appropriate thiazole (1a-e, 10 mmol) and 20 mL of trifluoroacetic anhydride is heated at reflux with stirring for 4 hours.[14] The reaction mixture is then allowed to cool to room temperature overnight. The resulting precipitate is collected by filtration and recrystallized from toluene to afford the desired product.[14]

General Procedure for the Synthesis of 7-chloro-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives (3a-e):

A mixture of the corresponding 7-oxo derivative (2a-e, 10 mmol) in 20 mL of phosphorus oxychloride is heated at reflux for 4 hours.[14] After cooling, the reaction mixture is poured onto crushed ice. The solid that forms is filtered, washed with water, and recrystallized from a suitable solvent to yield the 7-chloro derivative.[14]

Biological Assays

MTT Assay for Anticancer Activity Screening:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer compounds.

-

Cell Plating: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[15]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[16]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 590 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[16]

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Broth Microdilution Method for MIC Determination:

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is crucial for the rational design of more potent and selective agents. Several substituted trifluoromethylpyridines have been identified as inhibitors of key signaling pathways implicated in disease.

Kinase Inhibition:

Many trifluoromethylpyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways involved in cell growth, proliferation, and survival. For example, PQR309 is a potent pan-class I PI3K/mTOR inhibitor, while other derivatives have shown potent inhibition of FLT3 and CHK1 kinases.[7][8]

Conclusion and Future Perspectives

Substituted trifluoromethylpyridines have firmly established themselves as a versatile and highly valuable class of compounds in both academic and industrial research. Their favorable physicochemical and biological properties have led to their successful application in medicinal chemistry and agrochemicals. The exploration of their potential in materials science is a burgeoning area that promises exciting new discoveries. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies, the elucidation of novel mechanisms of action, and the expansion of their application into new and uncharted scientific territories. The continued investigation of this remarkable scaffold is poised to yield further innovations that will benefit human health, agriculture, and technology.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

- 15. texaschildrens.org [texaschildrens.org]

- 16. MTT assay protocol | Abcam [abcam.com]

An In-depth Technical Guide to the Solubility of 2-Bromo-3-(trifluoromethyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Bromo-3-(trifluoromethyl)pyridine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of precise quantitative solubility data for this compound in the public domain, this document provides a comprehensive overview of its likely solubility characteristics based on structurally related compounds. Furthermore, it offers detailed experimental protocols for the accurate determination of its solubility in various organic solvents, equipping researchers with the necessary tools to conduct their own analyses. This guide is intended to be a valuable resource for scientists and professionals working with this compound, enabling them to optimize reaction conditions, develop robust formulations, and accelerate their research and development endeavors.

Introduction to this compound

This compound is a halogenated and trifluoromethylated pyridine derivative. The presence of the electron-withdrawing trifluoromethyl group and the bromine atom on the pyridine ring significantly influences its physicochemical properties, including its solubility. Understanding the solubility of this compound in various organic solvents is crucial for its application in organic synthesis, enabling efficient reaction setup, purification, and formulation.

Predicted Solubility Profile

The polarity of the solvent plays a significant role in the solubility of these compounds. For 2-chloro-3-(trifluoromethyl)pyridine, solubility was observed to increase with the decreasing polarity of the mixed solvent system of ethyl acetate and n-butanol.[2] Conversely, in mixed solvent systems of DMF + n-butanol and DMF + ethanol, the solubility increased with the increasing polarity of the solvent mixture.[2] This suggests that a complex interplay of intermolecular forces dictates the solubility.

Generally, brominated pyridines are described as being slightly miscible with water.[3] Given the organic nature of this compound, it is expected to be soluble in a range of common organic solvents.

Quantitative Solubility Data of a Structurally Related Compound

To provide a quantitative frame of reference, the following table summarizes the mole fraction solubility (x) of the closely related compound, 2-chloro-3-(trifluoromethyl)pyridine, in several pure organic solvents at various temperatures, as reported in the literature. It is important to note that these values are for a different, albeit structurally similar, compound and should be used as a general guide for solvent selection and experimental design.

| Temperature (K) | Ethyl Acetate | n-Butanol | 2-Propanol |

| 273.15 | 0.3951 | 0.1449 | 0.1678 |

| 278.15 | 0.4516 | 0.1875 | 0.2093 |

| 283.15 | 0.5104 | 0.2308 | 0.2597 |

| 288.15 | 0.5836 | 0.2858 | 0.3253 |

| 293.15 | 0.6567 | 0.3480 | 0.4005 |

| 298.15 | 0.7378 | 0.4235 | 0.4783 |

| 303.15 | 0.8227 | 0.5002 | - |

| Data sourced from Wang, L., Xing, C., Xu, L., & Liu, G. (2019). Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K. Russian Journal of Physical Chemistry A, 93(5), 1008-1010.[4] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following experimental protocols are recommended. The isothermal static method, a variation of the shake-flask technique, is a robust and widely used approach.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled water bath or shaker

-

Analytical balance (±0.0001 g)

-

Vials or flasks with airtight seals

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Volumetric flasks and pipettes

Isothermal Static (Shake-Flask) Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known mass or volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, stop the agitation and allow the vial to rest in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample of the supernatant using a pre-warmed or temperature-equilibrated syringe. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

Dilution and Analysis: Dilute the filtered sample to a known volume with the same solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated GC or HPLC method.

-

Calculation of Solubility: From the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the solubility in appropriate units, such as g/100g of solvent, mol/L, or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal static method.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively published, this guide provides a robust framework for researchers to understand its likely behavior and to experimentally determine its solubility in various organic solvents. By leveraging the data from structurally similar compounds and employing the detailed experimental protocols provided, scientists can obtain the precise solubility data necessary for their specific applications, thereby facilitating advancements in drug discovery and chemical synthesis.

References

A Technical Guide to the Discovery and Synthetic Evolution of Trifluoromethylpyridines

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal and agricultural chemistry, capable of profoundly enhancing the metabolic stability, lipophilicity, and bioavailability of parent molecules. When appended to a pyridine scaffold, a ubiquitous pharmacophore, the resulting trifluoromethylpyridine (TFMP) moiety becomes a privileged structural motif in numerous high-value commercial products. The journey of TFMP synthesis is a compelling narrative of chemical innovation, evolving from harsh, high-temperature industrial processes to sophisticated, mild, and highly selective methodologies amenable to complex molecule synthesis. This guide provides an in-depth historical and technical overview of the core synthetic strategies, detailing their discovery, mechanisms, and practical applications.

Early Industrial Syntheses: The Foundation

The story of trifluoromethylated aromatics begins not with pyridines, but with benzene. In 1898, Frédéric Swarts reported the synthesis of benzotrifluoride from benzotrichloride using antimony trifluoride (SbF3). This foundational halogen exchange (Halex) chemistry set the stage for its application to heterocyclic systems. The first synthesis of a trifluoromethylpyridine was reported in 1947, adapting a similar industrial approach by starting with picoline (methylpyridine).[1] These early methods were designed for the bulk production of simple TFMP intermediates and were characterized by forcing conditions.

Vapor-Phase Halogen Exchange from Picolines

The most dominant industrial route to simple TFMPs, particularly for agrochemicals like 2,3-dichloro-5-(trifluoromethyl)pyridine, begins with 3-picoline.[1][2] The process is a multi-step, high-temperature vapor-phase reaction.

-

Side-Chain Chlorination: 3-picoline is reacted with chlorine gas at high temperatures to produce 3-(trichloromethyl)pyridine.

-

Fluorination: The trichloromethyl intermediate is then fluorinated using anhydrous hydrogen fluoride (HF) in the vapor phase, often over a transition metal-based catalyst, to yield 3-(trifluoromethyl)pyridine.[1]

-

Ring Chlorination: Subsequent chlorination of the pyridine ring is performed to install chlorine atoms at desired positions, affording key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[1][2]

This simultaneous chlorination/fluorination approach has the advantage of being a one-step process to generate key intermediates in good yield, though the formation of multi-chlorinated by-products is often unavoidable.[2]

The Swarts Reaction

The Swarts reaction, first reported in 1892, is a classic halogen exchange method that uses heavy metal fluorides.[3][4] It involves heating an alkyl or aryl chloride/bromide with a metal fluoride like antimony trifluoride (SbF3), often with a catalytic amount of antimony pentachloride (SbCl5) to generate the active species.[4][5] This liquid-phase method was one of the first practical ways to introduce fluorine but is not widely used in modern synthesis due to the stoichiometric use of toxic heavy metals and harsh conditions.[5]

The Halex Process

The Halide Exchange (Halex) process is a specific type of nucleophilic aromatic substitution (SNA) where a chloride on an electron-deficient aromatic or heteroaromatic ring is displaced by a fluoride anion.[6] This reaction is a workhorse in industrial fluorine chemistry.[7]

-

Conditions: The process requires high temperatures (150–250 °C), a polar aprotic solvent (e.g., DMSO, DMF, sulfolane), and an anhydrous fluoride source, typically potassium fluoride (KF).[6][7]

-

Applicability to Pyridines: For pyridines, the reaction works best when the ring is activated by electron-withdrawing groups (like a nitro group) or when the chlorine atom is at the activated 2- or 4-positions.[6][8] Phase-transfer catalysts are often employed to increase the solubility and reactivity of the fluoride salt.[6]

Modern Strategies: Building Blocks and Cross-Coupling

As the demand for more complex, highly functionalized TFMPs grew, particularly in drug discovery, methods that avoided harsh, non-selective conditions became necessary. This led to two major strategic shifts: building the pyridine ring with the CF3 group already in place, and using transition metals to couple CF3 groups to pre-functionalized pyridines.

Cyclocondensation with Trifluoromethylated Building Blocks

This "bottom-up" approach involves constructing the pyridine ring from acyclic precursors that already contain the trifluoromethyl group.[2][9] This strategy offers excellent control over the final substitution pattern. Commonly used building blocks include:

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one[2]

These building blocks can be reacted with other components in cyclocondensation reactions to form the desired TFMP core, a method used in the synthesis of the insecticide Flonicamid.[9][10]

Transition Metal-Catalyzed Cross-Coupling

The development of transition metal catalysis revolutionized organic synthesis, and its application to trifluoromethylation was a significant breakthrough. These methods typically involve reacting a halopyridine (I, Br) with a trifluoromethyl source in the presence of a metal catalyst, most commonly copper or palladium. Reagents such as trifluoromethyl copper ("CF3Cu") or Ruppert-Prakash reagent (TMSCF3) are used to deliver the CF3 nucleophile.[11][12]

The Modern Era: Direct C–H Trifluoromethylation

The most recent and transformative advances in TFMP synthesis involve the direct replacement of a C–H bond on the pyridine ring with a CF3 group. These methods are highly atom-economical and allow for the late-stage functionalization of complex molecules, a critical capability in drug development.[13]

Radical Trifluoromethylation and Photoredox Catalysis

The generation of a trifluoromethyl radical (•CF3), which can then add to the pyridine ring, is a powerful strategy.

-

Early Methods: Reagents like the Langlois reagent (NaSO2CF3) were used to generate •CF3, but these reactions often suffered from low regioselectivity, yielding mixtures of 2-, 3-, and 4-substituted products.[13][14]

-

Photoredox Catalysis: A paradigm shift occurred in 2011 when MacMillan reported the use of visible-light photoredox catalysis for trifluoromethylation.[13][15] In this process, a photocatalyst (e.g., an Iridium or Ruthenium complex) is excited by visible light and becomes a potent single-electron transfer agent. It can then reduce a CF3 source, such as triflyl chloride (TfCl) or trifluoroacetic anhydride, to generate the •CF3 radical under exceptionally mild, room-temperature conditions.[11][15][16][17] This has become a premier method for direct C–H trifluoromethylation.[15][18]

Nucleophilic and Electrophilic Trifluoromethylation

While radical pathways are common, directed nucleophilic and electrophilic methods have also been developed to control regioselectivity.

-

Nucleophilic C–H Trifluoromethylation: Direct attack of a CF3 nucleophile on the electron-deficient pyridine ring is challenging. To overcome this, activation strategies are used. One approach involves forming an N-methylpyridinium salt, which activates the C2 position for nucleophilic attack by a CF3 source derived from inexpensive trifluoroacetic acid.[13][14][19] Another strategy uses hydrosilylation to generate an enamine-like intermediate, which directs trifluoromethylation to the C3 position.[14][20]

-

Electrophilic C–H Trifluoromethylation: The development of stable, electrophilic trifluoromethylating agents ("CF3+"), such as Togni's and Umemoto's reagents, opened new synthetic avenues.[11][13] While direct electrophilic attack on the electron-poor pyridine ring can be difficult, rhenium-catalyzed protocols have been developed to achieve this transformation.[14]

Quantitative Data Summary

The following tables summarize representative examples from different eras of TFMP synthesis, showcasing typical yields and conditions.

Table 1: Early Industrial and Cross-Coupling Methods

| Reaction Type | Substrate | Reagents & Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Vapor-Phase | 3-Picoline | 1. Cl2 (g), >300°C; 2. HF (g), >300°C; 3. Cl2 (g) | 2-Chloro-5-(trifluoromethyl)pyridine | Good | [1][2] |

| Halex Process | 2-Nitro-4-chloropyridine | KF, DMSO, 150-250°C | 2-Nitro-4-fluoropyridine | ~80-90% | [7][21] |

| Cross-Coupling | 2-Iodopyridine | TMSCF3, CuI, KF, NMP, 80°C | 2-(Trifluoromethyl)pyridine | 75% |[12] |

Table 2: Modern Direct C–H Trifluoromethylation Methods

| Reaction Type | Substrate | Reagents & Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Photoredox (Radical) | 4-Phenylpyridine | TfCl, Ir(ppy)3, K2HPO4, MeCN/H2O, Blue LED, rt | 4-Phenyl-2-(trifluoromethyl)pyridine | 84% | [15] |

| Nucleophilic (Activation) | N-Methyl-4-cyanopyridinium iodide | TFA, Ag2CO3, DMF, 80°C | 4-Cyano-2-(trifluoromethyl)pyridine | 82% | [13][19] |

| Nucleophilic (Activation) | 3-Bromopyridine | 1. PhMeSiH2, B(C6F5)3; 2. Togni Reagent I, DDQ | 3-Bromo-5-(trifluoromethyl)pyridine | 72% |[20] |

Representative Experimental Protocols

Protocol: Halex Fluorination of an Activated Chloropyridine (General)

Warning: This reaction involves high temperatures and anhydrous conditions. Appropriate personal protective equipment must be used.

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, is added spray-dried potassium fluoride (2.0-3.0 eq.). The flask is heated under vacuum to ensure all moisture is removed and then backfilled with nitrogen. Anhydrous dimethyl sulfoxide (DMSO) is added, followed by the activated chloropyridine substrate (1.0 eq.). The heterogeneous mixture is heated to 180-220 °C with vigorous stirring. The reaction progress is monitored by GC-MS or TLC. Upon completion (typically 2-4 hours), the mixture is cooled to room temperature, diluted with water, and extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to afford the desired fluoropyridine.[6][7][21]

Protocol: Photoredox C–H Trifluoromethylation (General, based on MacMillan 2011)

Warning: This reaction requires the exclusion of air and light (other than the specified source).

To an oven-dried vial equipped with a magnetic stir bar is added the pyridine substrate (1.0 eq.), the photocatalyst (e.g., Ir(ppy)3, 1-2 mol%), and a base (e.g., K2HPO4, 2.0 eq.). The vial is sealed with a septum and purged with nitrogen or argon for 15-20 minutes. Degassed solvent (e.g., acetonitrile/water mixture) is added via syringe, followed by the trifluoromethylating agent (e.g., triflyl chloride, TfCl, 1.5 eq.). The reaction mixture is stirred vigorously and irradiated with a blue LED lamp (λ ≈ 450 nm) at room temperature. The reaction is monitored by LC-MS. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The residue is purified by flash column chromatography on silica gel to yield the pure trifluoromethylated pyridine product.[15]

Conclusion

The synthesis of trifluoromethylpyridines has undergone a remarkable transformation. Initial methods, born from the necessity of large-scale industrial production, relied on brute-force, high-temperature halogen exchange reactions. While effective for simple structures, these processes lacked the subtlety required for fine chemical and pharmaceutical synthesis. The subsequent development of building block and cross-coupling strategies provided greater control and milder conditions. The current state-of-the-art, dominated by direct C–H functionalization via photoredox catalysis and other advanced methods, represents a pinnacle of efficiency, allowing for the late-stage introduction of the CF3 group into complex molecular architectures with high precision. This continuous evolution has cemented the role of the TFMP moiety as an indispensable tool for chemists and will undoubtedly fuel future discoveries in medicine and agriculture.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceinfo.com [scienceinfo.com]

- 4. Swarts fluorination - Wikipedia [en.wikipedia.org]

- 5. ck12.org [ck12.org]

- 6. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 7. Halex process - Wikipedia [en.wikipedia.org]

- 8. gchemglobal.com [gchemglobal.com]

- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 10. nbinno.com [nbinno.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tcichemicals.com [tcichemicals.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]

- 21. chemtube3d.com [chemtube3d.com]

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation is particularly valuable in pharmaceutical and materials science research for the synthesis of aryl amines, which are key structural motifs in a vast array of bioactive molecules and functional materials. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-3-(trifluoromethyl)pyridine, an electron-deficient substrate of significant interest in medicinal chemistry. The presence of the electron-withdrawing trifluoromethyl group and the pyridine nitrogen atom influences the reactivity of the C-Br bond, necessitating careful optimization of reaction conditions to achieve high yields and selectivity.

Reaction Principle

The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism entails the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The desired N-substituted-3-(trifluoromethyl)pyridin-2-amine is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.[1]

The choice of ligand is critical, as it modulates the steric and electronic properties of the palladium center, impacting the rates of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often employed to facilitate these key steps.[2]

Key Reaction Components and Considerations

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the following components:

-

Palladium Precatalyst: A source of palladium is essential. Common precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). Air-stable palladium precatalysts, such as those developed by Buchwald, can also be employed to improve reproducibility.

-

Phosphine Ligand: The ligand plays a pivotal role. For electron-deficient substrates like this compound, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or bidentate phosphine ligands (e.g., BINAP, Xantphos) are often effective. The choice of ligand can significantly influence reaction rates and yields.[3][4]

-

Base: A non-nucleophilic base is required to deprotonate the amine. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can impact the reaction's success. For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary.[5]

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and THF are typically used. The solvent's ability to dissolve the reagents and stabilize the catalytic species is important for an efficient reaction.

-

Temperature: Reaction temperatures typically range from 80-110 °C. The optimal temperature is dependent on the specific catalyst system and the reactivity of the amine.

-

Inert Atmosphere: The Buchwald-Hartwig amination is an air- and moisture-sensitive reaction. Therefore, it is crucial to perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried, and solvents must be anhydrous and deoxygenated.[6]

Data Presentation: Representative Reaction Conditions

The following tables summarize typical conditions for the Buchwald-Hartwig amination of this compound with various amines. These conditions are based on literature reports for structurally similar substrates and provide a starting point for optimization.

Table 1: Amination with Arylamines

| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | >95 (typical) | [6] (adapted) |

| 2 | p-Anisidine | Pd(dba)₂ (4) | BINAP (4.5) | NaOtBu (3.0) | Dioxane | Reflux | 24 | ~90 | [3] (adapted for 3-CF₃ isomer) |

| 3 | 2,4-Dimethylaniline | PdCl₂(PPh₃)₂ (10) | Xantphos (10) | NaOtBu (3.0) | Toluene | Reflux | 8 | 35-82 (typical range) | [4] (adapted) |

Table 2: Amination with Alkylamines and Other Amines

| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | n-Hexylamine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 80 | 18 | High (typical) | [7] (adapted) |

| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.0) | t-BuOH | 100 | 12-24 | Moderate to High | [5] (adapted) |

| 3 | Cyclohexylamine | Pd₂(dba)₃ (0.18) | BINAP (0.35) | NaOtBu (2.8) | Toluene | 80 | 4 | 60 | [8] (adapted) |

Experimental Protocols

Protocol 1: General Procedure for the Amination of this compound with Arylamines

This protocol is adapted from established procedures for the amination of electron-deficient aryl bromides.[6]

Materials:

-

This compound (1.0 equiv)

-

Aryl amine (1.2 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

XPhos (4 mol%)

-